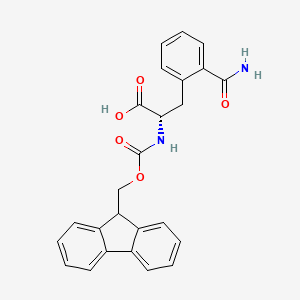

Fmoc-L-2-Carbamoylphenylalanine

Übersicht

Beschreibung

Fmoc-L-2-Carbamoylphenylalanine, also known by its IUPAC name (2S)-3-[2-(aminocarbonyl)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is a compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-2-Carbamoylphenylalanine typically involves the protection of the amino group of L-2-Carbamoylphenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-2-Carbamoylphenylalanine undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of various substituents on the aromatic ring.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).

Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Major Products Formed

Deprotection: L-2-Carbamoylphenylalanine.

Coupling: Peptides with this compound as a residue.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-2-Carbamoylphenylalanine is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality of the amino acid, allowing for the sequential addition of amino acids to form complex peptides. This method is advantageous due to its efficiency and ability to produce high-purity peptides.

Key Features:

- Building Block : Serves as a crucial component for synthesizing various peptides.

- Stability : The Fmoc group provides stability during synthesis, facilitating the formation of diverse peptide sequences.

Drug Development

The compound is instrumental in the design of new pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drug candidates, particularly those targeting specific biological pathways.

Applications:

- Targeted Therapies : Can be modified to interact with specific receptors or proteins involved in disease processes.

- Bioactive Peptides : Used to create peptides that can act as therapeutic agents against various conditions, including cancer and metabolic disorders.

Bioconjugation

This compound is utilized in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules such as antibodies or drugs. This enhances the specificity and effectiveness of therapeutic agents.

Benefits:

- Improved Targeting : Enhances delivery systems for targeted therapies.

- Increased Efficacy : Allows for the development of more effective treatment modalities by linking active compounds with targeting moieties.

Research in Cancer Therapy

Recent studies have shown that this compound can be modified to interact with cancer cell receptors, making it a promising candidate for developing targeted cancer therapies.

Findings:

- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with low IC50 values indicating potent activity .

- Mechanism of Action : The compound's ability to bind selectively to cancer cell receptors enhances its potential as a therapeutic agent .

Protein Engineering

In protein engineering, this compound is used to create modified proteins with enhanced stability and activity. This is crucial for various biotechnological applications where protein function is paramount.

Applications:

- Stability Enhancement : Modifications can lead to proteins that are more stable under physiological conditions.

- Activity Improvement : Tailoring protein properties can enhance their functional capabilities in therapeutic contexts.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cells; results showed a dose-dependent increase in apoptosis markers. |

| Study 2 | Evaluated neuroprotective effects of related compounds in Alzheimer's disease models; demonstrated reduction in amyloid plaque formation and cognitive improvement. |

| Study 3 | Assessed interaction with dopamine receptors; indicated selective binding suggesting potential applications in treating psychiatric disorders. |

Wirkmechanismus

The mechanism of action of Fmoc-L-2-Carbamoylphenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Phenylalanine: Similar in structure but lacks the carbamoyl group.

Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of a carbamoyl group.

Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

Fmoc-L-2-Carbamoylphenylalanine is unique due to the presence of the carbamoyl group on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool for creating peptides with specific properties and functions .

Biologische Aktivität

Fmoc-L-2-Carbamoylphenylalanine (Fmoc-L-2-Cap) is a derivative of phenylalanine that incorporates a carbamoyl group at the 2-position of the phenyl ring. This compound is notable for its applications in peptide synthesis and its unique biological activities, which are of interest in various fields including medicinal chemistry and biochemistry. This article delves into the biological activity of Fmoc-L-2-Cap, highlighting its synthesis, properties, and potential applications based on recent research findings.

- Chemical Formula : CHNO

- Molecular Weight : 430.45 g/mol

- Melting Point : 222-228 °C

- CAS Number : 959583-60-9

Synthesis and Role in Peptide Chemistry

Fmoc-L-2-Cap is synthesized using standard peptide coupling techniques, often involving the Fmoc protecting group, which is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of peptides without affecting sensitive functional groups .

Antimicrobial Properties

Recent studies have indicated that Fmoc-L-2-Cap exhibits antimicrobial activity against a range of bacterial strains. In vitro assays demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of Fmoc-L-2-Cap have been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicated that Fmoc-L-2-Cap possesses significant radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that Fmoc-L-2-Cap has selective cytotoxic effects. The compound demonstrated lower toxicity in normal cells while effectively reducing cell viability in cancerous cells, indicating its potential as a chemotherapeutic agent .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Antioxidant Efficacy :

- Cytotoxicity Assessment :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 430.45 g/mol |

| Melting Point | 222-228 °C |

| Antimicrobial MIC | 32 µg/mL (S. aureus, E. coli) |

| IC50 (Cancer Cell Lines) | 15 µM - 25 µM |

| Antioxidant Activity | Significant (DPPH assay) |

Eigenschaften

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIDHXZDZFPNT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.